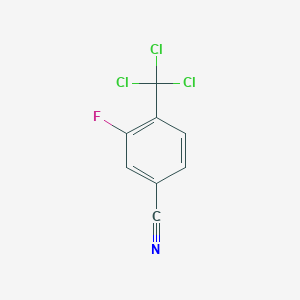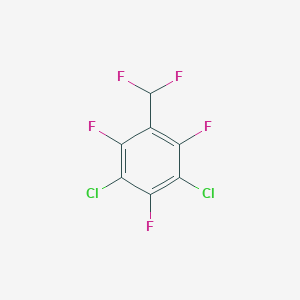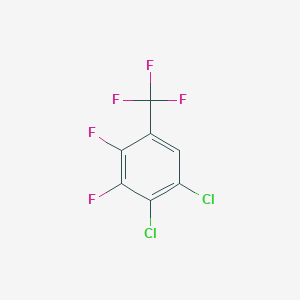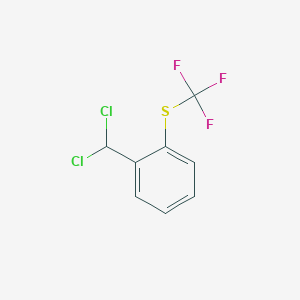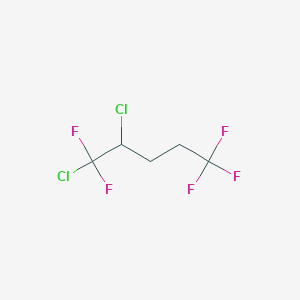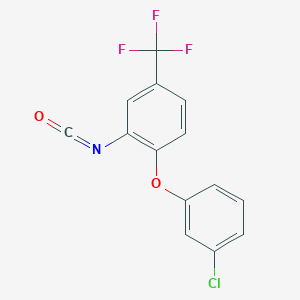
2-(3-Chlorophenoxy)-5-(trifluoromethyl)-phenyl isocyanate, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenoxy)-5-(trifluoromethyl)-phenyl isocyanate, 98% (2-3CPTFPI-98%) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a colorless, volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. It is also used as a chemical intermediate in the manufacture of pharmaceuticals and other industrial products. 2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, pesticides, and other specialty chemicals.
Mécanisme D'action
2-3CPTFPI-98% is a versatile compound that can be used as a reactant in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. The compound can act as a catalyst in the synthesis of various compounds, including homo- and hetero-cyclic compounds, peptides, and polymers. The mechanism of action of 2-3CPTFPI-98% is not fully understood, but it is believed to involve the formation of an intermediate, which then reacts with the desired substrate.
Biochemical and Physiological Effects
2-3CPTFPI-98% is a volatile liquid with a pungent odor and is widely used as a reagent in organic synthesis. The compound is not known to have any adverse effects on human health. However, it has been reported to be toxic to aquatic organisms and should be handled with caution.
Avantages Et Limitations Des Expériences En Laboratoire
2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications. It has a wide range of applications in the scientific and industrial fields. The compound is simple to synthesize and can be handled in a laboratory setting. It is also relatively inexpensive and can be stored for long periods of time. However, the compound is volatile and can be hazardous if handled improperly. It is also toxic to aquatic organisms and should be handled with caution.
Orientations Futures
2-3CPTFPI-98% is a versatile compound with a wide range of applications in the scientific and industrial fields. There are numerous potential future directions for the compound, including its use in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, the compound could be used in the study of enzyme-catalyzed reactions, as well as in the synthesis of biochemically active compounds. Finally, the compound could be used to explore novel synthetic pathways for the production of various compounds.
Méthodes De Synthèse
2-3CPTFPI-98% is synthesized via a two-step process. In the first step, a chlorinated phenol is reacted with trifluoromethyl chloride to form a trifluoromethylated phenol. In the second step, the trifluoromethylated phenol is reacted with isocyanic acid to form 2-3CPTFPI-98%. The synthesis process is simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-3CPTFPI-98% is a versatile compound that has been used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals and other specialty chemicals. It has also been used in a variety of research applications, including the synthesis of biochemically active compounds and the study of enzyme-catalyzed reactions. 2-3CPTFPI-98% has been used in the synthesis of a variety of compounds, including homo- and hetero-cyclic compounds, peptides, and polymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anticancer drugs.
Propriétés
IUPAC Name |
1-(3-chlorophenoxy)-2-isocyanato-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO2/c15-10-2-1-3-11(7-10)21-13-5-4-9(14(16,17)18)6-12(13)19-8-20/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOYHQJPBSEFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Amino-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313493.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)
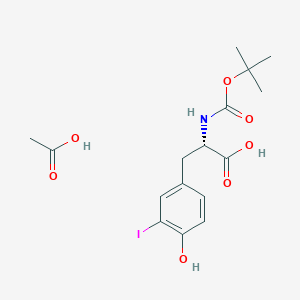
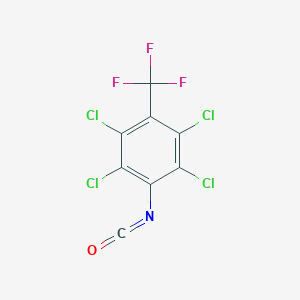
![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

